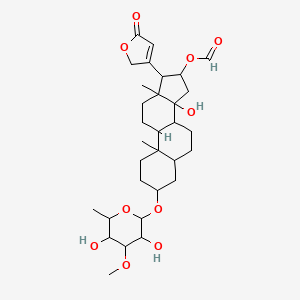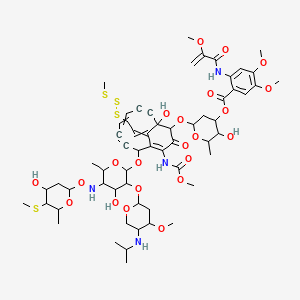
H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt” is a synthetic peptide composed of a sequence of amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound may have unique properties due to its specific amino acid sequence and modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing protecting groups from the amino acid’s reactive sites.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Detaching the peptide from the resin and removing side-chain protecting groups using a cleavage cocktail (e.g., TFA).
Industrial Production Methods
Industrial production of peptides often scales up the SPPS process using automated peptide synthesizers. High-performance liquid chromatography (HPLC) is used for purification, and mass spectrometry (MS) confirms the peptide’s identity and purity.
化学反应分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Oxidation of methionine or cysteine residues.
Reduction: Reduction of disulfide bonds.
Substitution: Substitution reactions involving side-chain functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like amines or thiols.
Major Products
The products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine can form cystine, while reduction can revert cystine to cysteine.
科学研究应用
Peptides like “H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt” have diverse applications in scientific research:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating peptide interactions with proteins and cell membranes.
Medicine: Developing peptide-based drugs for various diseases.
Industry: Using peptides in cosmetics, food additives, and biomaterials.
作用机制
The mechanism of action for peptides depends on their specific sequence and structure. They may interact with molecular targets such as:
Receptors: Binding to cell surface receptors to modulate signaling pathways.
Enzymes: Inhibiting or activating enzymes involved in metabolic processes.
Membranes: Integrating into cell membranes to alter permeability or signaling.
相似化合物的比较
Similar Compounds
H-Pyr-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt: A similar peptide without the D- and DL- modifications.
H-Pyr-His-Trp-D-Ser-Tyr-Gly-Leu-Arg-Pro-NHEt: A peptide with fewer DL- modifications.
Uniqueness
The uniqueness of “H-Pyr-His-Trp-D-Ser-Tyr-DL-Gly(tBu)-DL-Leu-DL-Arg-DL-Pro-NHEt” lies in its specific sequence and the presence of D- and DL- amino acids, which can confer different biological activities and stability compared to peptides composed solely of L-amino acids.
属性
分子式 |
C59H84N16O12 |
|---|---|
分子量 |
1209.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H84N16O12/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64)/t39-,40?,41?,42-,43-,44-,45+,46?,48?/m0/s1 |
InChI 键 |
XJWIEWPGHRSZJM-CZFNFOJSSA-N |
手性 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methyl-3-oxo-7-(4-phenyl-piperazine-1-carbonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl]-acetic acid](/img/structure/B10781051.png)
![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)
![[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide](/img/structure/B10781061.png)
![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)
![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)

![2-[[2-[2-[[2-(1H-imidazol-5-yl)acetyl]amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781082.png)


![5-[[2-[(2-benzyl-3-tert-butylsulfonylpropanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B10781098.png)

![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781117.png)

![4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B10781120.png)
